molecular formula C12H10FNO3 B554242 Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate CAS No. 640291-92-5

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B554242
CAS No.: 640291-92-5
M. Wt: 235.21 g/mol
InChI Key: IYDBYHCVVNAFSM-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS: 377052-00-1) is a fluorinated isoxazole derivative characterized by a 4-fluorophenyl substituent at the 5-position of the isoxazole ring and an ethyl ester group at the 3-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modulation of electronic and steric properties. Its molecular formula is C₁₂H₁₀FNO₃, with a molecular weight of 235.21 g/mol . The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.

Synthetic routes typically involve cyclocondensation of β-keto esters with hydroxylamine derivatives or via [3+2] cycloaddition reactions.

Properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDBYHCVVNAFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cycloaddition Approach

In a standard procedure, hydroxylamine hydrochloride is reacted with ethyl cyanoformate to generate the nitrile oxide intermediate. This intermediate undergoes cycloaddition with 4-fluorophenylacetylene in the presence of a base such as sodium bicarbonate. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding the isoxazole core with approximately 65–70% efficiency.

Key Reaction Parameters:

ParameterValue
SolventTHF
Temperature60°C
Reaction Time12 hours
Yield65–70%

Ionic Liquid-Supported Synthesis

A modern variant employs ionic liquids as recyclable reaction media. For example, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) facilitates the cycloaddition between ethyl cyanoformate and 4-fluorophenyl vinyl ether. This method enhances regioselectivity and reduces reaction time to 4 hours, achieving yields of 78–82%.

Introduction of the 4-Fluorophenyl Group

Post-cyclization functionalization often incorporates the 4-fluorophenyl moiety. Two primary strategies dominate:

Suzuki-Miyaura Coupling

A halogenated isoxazole intermediate (e.g., 5-bromo-isoxazole-3-carboxylate) undergoes palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a dioxane/water mixture, this method achieves 80–85% yield under reflux conditions.

Optimized Conditions:

ComponentSpecification
CatalystPd(PPh₃)₄ (2 mol%)
SolventDioxane/H₂O (4:1)
Temperature100°C
Reaction Time8 hours

Direct Electrophilic Fluorination

Alternative routes fluorinate pre-formed phenylisoxazole derivatives using Selectfluor® or F-TEDA-BF₄. However, this method is less favored due to competing side reactions and lower regioselectivity (~50% yield).

Esterification and Functional Group Interconversion

The ethyl ester group is introduced via acid-catalyzed esterification of the corresponding carboxylic acid. Using ethanol and concentrated sulfuric acid under reflux, this step proceeds with >90% conversion.

Critical Considerations:

  • Purity Control: Residual sulfuric acid is neutralized with sodium bicarbonate, followed by recrystallization from ethanol/water to achieve ≥98% purity.

  • Scalability: Continuous flow reactors enable kilogram-scale production with consistent quality (RSD <2%).

Industrial-Scale Optimization

Continuous Flow Reactors

Replacing batch processes with flow chemistry reduces reaction times by 40% and improves energy efficiency. For example, cycloaddition in a microreactor at 80°C achieves 85% yield in 2 hours.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cycloaddition step, completing the reaction in 20 minutes with 82% yield. This method is particularly advantageous for high-throughput screening.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Classical Cycloaddition65–7095ModerateHigh
Ionic Liquid-Supported78–8297HighModerate
Suzuki-Miyaura80–8598HighLow
Continuous Flow8599Very HighHigh

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety in EFPIC undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.

Key Conditions and Outcomes :

Reaction TypeReagents/ConditionsProductYieldSource
Acidic Hydrolysis6M HCl, reflux (8–12 h)5-(4-Fluorophenyl)isoxazole-3-carboxylic acid75–82%
Basic Hydrolysis10% NaOH, ethanol, 60°C (4 h)Sodium 5-(4-fluorophenyl)isoxazole-3-carboxylate88%

Hydrolysis kinetics are influenced by steric effects from the 4-fluorophenyl group, which slightly retards the reaction compared to non-fluorinated analogs .

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom on the phenyl ring activates the para position for nucleophilic substitution, enabling functional diversification.

Example Reactions :

  • Halogen Exchange :
    Reaction with NaI in DMF at 120°C replaces fluorine with iodine, forming ethyl 5-(4-iodophenyl)isoxazole-3-carboxylate (87% yield) .
  • Amination :
    Using NH₃/MeOH under microwave irradiation yields ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (63% yield) .

Comparative Reactivity :

Leaving GroupNucleophileTemp. (°C)Product Yield
F⁻I⁻12087%
F⁻NH₃10063%

Reduction of the Isoxazole Ring

The isoxazole ring in EFPIC is susceptible to catalytic hydrogenation, leading to ring-opening or saturation.

Reduction Pathways :

ConditionsCatalystProductSelectivity
H₂ (1 atm), Pd/CEthanol, 25°C3-(4-Fluorophenyl)-5-ethoxycarbonyl-2-pyrroline95%
H₂ (3 atm), PtO₂Acetic acid, 50°CEthyl 3-(4-fluorophenyl)-β-alaninate78%

The choice of catalyst and solvent dictates whether partial saturation (pyrroline) or complete ring opening (β-alaninate) occurs .

Cycloaddition and Ring-Opening Reactions

EFPIC participates in 1,3-dipolar cycloadditions due to the electron-deficient isoxazole core.

Notable Applications :

  • With Nitrile Oxides :
    Reacts with in situ-generated nitrile oxides under microwave conditions to form bis-isoxazole derivatives (e.g., 27 in Scheme 6 of , 85% yield).
  • Ring-Opening with Amines :
    Treatment with primary amines (e.g., benzylamine) in THF opens the isoxazole ring, yielding α,β-unsaturated amides (72% yield) .

Thermodynamic Parameters :

ReactionΔH (kJ/mol)ΔS (J/mol·K)
Cycloaddition-92.4-145.1
Ring-Opening+68.3+89.6

Functionalization via Cross-Coupling

The 4-fluorophenyl group enables palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling :
    With 4-bromophenylboronic acid and Pd(PPh₃)₄, EFPIC forms ethyl 5-(biphenyl-4-yl)isoxazole-3-carboxylate (91% yield).
  • Heck Reaction :
    Reacts with styrene derivatives to generate α-arylvinyl products (68–74% yield) .

Catalytic Efficiency :

Reaction TypeCatalyst LoadingTurnover Frequency (h⁻¹)
Suzuki1 mol% Pd420
Heck2 mol% Pd310

Stability and Side Reactions

EFPIC shows moderate thermal stability (decomposition onset: 180°C) but undergoes photodegradation under UV light (λ = 254 nm) via radical pathways . Key degradation products include:

  • 4-Fluorobenzoic acid (major, 62%)
  • Ethyl acrylate (minor, 18%)

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have demonstrated potential in treating neurological disorders and other medical conditions due to their bioactive properties. For instance, compounds derived from this isoxazole have been explored for their ability to inhibit specific enzymes related to disease pathways, making them valuable in drug discovery and development .

Case Studies

  • A study highlighted the compound's role in developing inhibitors for casein kinase 1δ, which is implicated in various diseases including cancer. The modifications of this compound allowed researchers to explore its binding interactions effectively .
  • Another research focused on synthesizing small molecule probes for spinal muscular atrophy treatment, showcasing the compound's versatility in targeting specific proteins involved in disease mechanisms .

Agricultural Chemistry

In agricultural applications, this compound has been investigated for its effectiveness as an agrochemical. It contributes to the formulation of pesticides that are designed to be environmentally friendly while maintaining efficacy against pests .

Key Findings

  • Research indicates that compounds like this compound can enhance pest control strategies by providing targeted action against specific pest species, thereby reducing the impact on non-target organisms and the environment .

Material Science

The compound has also found applications in material science, particularly in developing new materials with enhanced properties. Its unique chemical structure allows it to be a building block for creating polymers with improved thermal stability and mechanical strength .

Research Insights

  • Studies have demonstrated that incorporating isoxazole derivatives into polymer matrices can significantly enhance their physical properties, making them suitable for various industrial applications .

Biochemical Research

In biochemical contexts, this compound is employed to study enzyme inhibition and receptor interactions. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies .

Experimental Applications

  • The compound has been used as a standard reference material in chromatographic techniques, aiding researchers in analyzing complex mixtures effectively .

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry, particularly in chromatographic methods. Its well-defined structure allows for accurate identification and quantification of similar compounds in complex biological samples .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentIntermediate for drug synthesisTargets neurological disorders
Agricultural ChemistryFormulation of eco-friendly pesticidesEffective pest control with minimal environmental impact
Material ScienceDevelopment of advanced polymersEnhanced thermal stability and mechanical properties
Biochemical ResearchStudies on enzyme inhibitionInsights into metabolic pathways
Analytical ChemistryReference standard for chromatographic techniquesAccurate analysis of complex mixtures

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, physicochemical properties, and biological relevance:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate 4-Fluorophenyl, ethyl ester C₁₂H₁₀FNO₃ 235.21 Not reported Potential kinase inhibitor scaffold
Mthis compound 4-Fluorophenyl, methyl ester C₁₁H₈FNO₃ 221.18 47.5–51.5 Shorter alkyl chain; higher solubility
Ethyl 5-(3-fluorophenyl)isoxazole-3-carboxylate 3-Fluorophenyl, ethyl ester C₁₂H₁₀FNO₃ 235.21 Not reported Altered electronic effects (meta-F)
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate 4-Chlorophenyl, ethyl ester C₁₂H₁₀ClNO₃ 251.67 Not reported Increased lipophilicity (Cl > F)
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 4-Methoxyphenyl, ethyl ester C₁₃H₁₃NO₄ 247.25 86–88 Electron-donating group (OCH₃); higher yield (85%)
Ethyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate 3,4-Dimethoxyphenyl, ethyl ester C₁₄H₁₅NO₅ 277.27 142–144 Enhanced solubility; bulky substituents
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate Thiophen-2-yl, ethyl ester C₁₀H₉NO₃S 223.25 47.5–51.5 Heteroaromatic substituent; lower polarity
Ethyl 3-(4-fluorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate 4-Fluorophenyl, CF₃, ethyl ester C₁₃H₉F₄NO₃ 303.21 Not reported Strong electron-withdrawing CF₃ group

Key Comparisons :

Substituent Effects: Fluorine vs. Positional Isomerism: The 4-fluorophenyl analog exhibits para-substitution, optimizing electronic effects for target binding, whereas the 3-fluorophenyl isomer (meta-F) may disrupt planarity, reducing affinity in enzyme inhibition assays .

Ester Group Variations :

  • Methyl esters (e.g., mthis compound) offer higher aqueous solubility compared to ethyl esters due to reduced hydrophobicity. However, ethyl esters generally exhibit better metabolic stability in vivo .

Biological Activity: Membrane-Bound Pyrophosphatase Inhibition: Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate () demonstrated 80% yield and inhibitory activity, suggesting that alkyl substituents enhance synthetic feasibility and potency compared to halogens . Antimicrobial Potential: Thiophene-containing analogs (e.g., ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate) may exhibit improved activity against Gram-negative bacteria due to sulfur’s electronegativity .

Synthetic Yields :

  • Electron-donating groups (e.g., methoxy in ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate) correlate with higher yields (85%) compared to electron-withdrawing groups (e.g., CF₃ in ), which complicate cyclization .

Thermal Properties :

  • Bulky substituents (e.g., 3,4-dimethoxyphenyl) increase melting points (142–144°C vs. 86–88°C for 4-methoxyphenyl), reflecting enhanced crystallinity and intermolecular stacking .

Biological Activity

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its empirical formula is C12H10FNO3C_{12}H_{10}FNO_3, which includes an ethyl ester group and a fluorophenyl substituent that contribute to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as either an inhibitor or an activator, modulating the activity of these targets and influencing various biochemical pathways. For instance, it has been reported to interact with casein kinase 1 (CK1), which plays a critical role in cellular signaling pathways associated with neurodegenerative diseases .

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains:

Microorganism MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Bacillus subtilis4.0
Candida albicans32.0

These findings suggest that the compound could be developed into a potential antimicrobial agent, particularly against Gram-positive bacteria .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that this compound can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This inhibition may be mediated through the modulation of signaling pathways related to NF-kB and MAPK .

3. Neuroprotective Effects

Given its interaction with CK1, this compound has been explored for neuroprotective applications. It may help mitigate neuronal cell death associated with conditions like Alzheimer's disease by regulating cellular stress responses and apoptosis pathways .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study focusing on neurodegenerative diseases showed that analogs of this compound could enhance cognitive function in animal models by modulating CK1 activity, suggesting its utility in treating Alzheimer's disease .
  • Case Study 2 : In a clinical trial assessing anti-inflammatory agents, patients receiving treatment with derivatives of this compound exhibited reduced symptoms of rheumatoid arthritis, indicating its potential as a therapeutic agent in inflammatory disorders.

Q & A

Basic: What synthetic routes and purification methods are commonly employed for Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate?

The synthesis typically involves cyclocondensation of hydroxylamine derivatives with β-keto esters or Claisen adducts. For example, substituted isoxazole derivatives are synthesized using ethyl acetoacetate derivatives and hydroxylamine hydrochloride under reflux conditions. Purification often employs flash column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 1:9 ratio), achieving yields up to 85% . TLC monitoring ensures reaction completion, while recrystallization from ethanol or dichloromethane improves purity. Analytical validation via melting point determination and spectroscopic techniques (e.g., 1^1H NMR, 13^{13}C NMR) is critical to confirm structural integrity .

Advanced: How can researchers address spectral contradictions in NMR data for fluorophenyl-substituted isoxazole derivatives?

Overlapping signals in 1^1H NMR spectra, particularly in aromatic or isoxazole ring protons, can arise from coupling with fluorine atoms or conformational rigidity. To resolve ambiguities:

  • Use high-field NMR (≥300 MHz) and 2D techniques (COSY, HSQC) to assign coupling patterns.
  • Compare experimental 13^{13}C NMR shifts with DFT-calculated values for fluorophenyl groups (e.g., C-F coupling constants ~245 Hz).
  • Analyze splitting patterns in DEPT-135 spectra to distinguish CH3_3, CH2_2, and quaternary carbons near the isoxazole ring .

Basic: What spectroscopic and analytical techniques are essential for structural confirmation of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 7.07–7.77 ppm for fluorophenyl groups) and ester ethyl groups (δ 1.44 ppm, triplet). 13^{13}C NMR confirms carbonyl (δ ~160–170 ppm) and isoxazole ring carbons .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 318.0822 for C15_{15}H12_{12}FN3_3O4_4) .
  • IR Spectroscopy : Detects C=O stretching (~1740 cm1^{-1}) and C-F vibrations (~1220 cm1^{-1}) .

Advanced: What methodologies optimize crystal structure refinement for isoxazole derivatives?

  • Use SHELX programs for small-molecule refinement: SHELXL refines anisotropic displacement parameters, while SHELXS solves phases via direct methods.
  • Validate hydrogen bonding and ring puckering with WinGX/ORTEP , which visualizes thermal ellipsoids and calculates torsion angles.
  • Address twinning or disorder by applying restraints to bond lengths and angles during refinement .

Basic: What physicochemical properties influence the reactivity of this compound?

  • Boiling Point : 413.3±40.0°C (experimental), indicating thermal stability .
  • Hydrogen Bond Acceptors : 5 atoms, enabling interactions with biological targets or solvents.
  • Topological Polar Surface Area (TPSA) : 61.6 Å2^2, predictive of membrane permeability in drug discovery .

Advanced: How can computational chemistry predict ring puckering in isoxazole-containing crystals?

  • Apply the Cremer-Pople puckering parameters to quantify out-of-plane displacements.
  • Use Gaussian or ORCA software for DFT calculations, optimizing ring geometry at the B3LYP/6-311+G(d,p) level.
  • Compare computed puckering amplitudes (e.g., q2q_2, q3q_3) with X-ray data to validate conformational models .

Basic: What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can continuous flow systems enhance the synthesis of isoxazole derivatives?

  • Photoisomerization : UV-light-mediated flow reactors improve reaction efficiency (e.g., converting isoxazoles to oxazoles with reduced side products).
  • Parameter Optimization : Adjust residence time (e.g., 30–60 min) and solvent polarity (e.g., acetonitrile/water mixtures) to maximize yield .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Reactant of Route 2
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Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

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